5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of sulfonyl, methoxy, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of 2,5-dimethoxybenzenesulfonyl chloride, which can be synthesized from 2,5-dimethoxybenzenesulfonic acid and thionyl chloride . This intermediate is then reacted with a suitable nucleophile to introduce the sulfonyl group.
The next step involves the formation of the oxadiazole ring. This can be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions. The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound’s unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic structures and methoxy groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which may exhibit similar chemical reactivity and biological activity.
Uniqueness
5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-24-13-6-8-15(26-3)17(10-13)29(22,23)11-18-20-19(21-28-18)12-5-7-14(25-2)16(9-12)27-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIJHADLOXPHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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